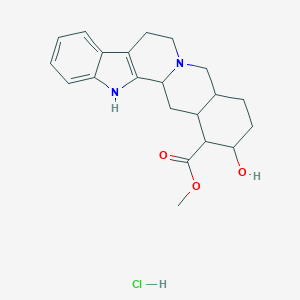

Fauwolscine, hydrochloride

Description

Properties

IUPAC Name |

methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIPZGJSEDRMUAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6211-32-1, 65-19-0 | |

| Record name | Fauwolscine, hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407307 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimbine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Fauwolscine hydrochloride mechanism of actionalpha-2 adrenergic receptor

Mechanism of Action at the -Adrenergic Receptor Interface[1][2][3][4]

Executive Summary

Fauwolscine hydrochloride (commonly identified in literature as Rauwolscine or

This guide delineates the molecular mechanism of Fauwolscine, tracing its action from receptor blockade to the disinhibition of the adenylyl cyclase-cAMP-PKA cascade. It further provides validated experimental protocols for quantifying receptor affinity and functional lipolytic activity.

Chemical Identity & Pharmacophore

Fauwolscine is defined by a yohimban skeleton.[2][3][4] Its stereochemical configuration is critical for its receptor selectivity profile, distinguishing it from its isomer, yohimbine.

| Property | Specification |

| Common Name | Fauwolscine / Rauwolscine |

| Chemical Name | 17 |

| CAS Number | 6211-32-1 (Hydrochloride) |

| Molecular Formula | |

| Key Structural Feature | Indole alkaloid; Diastereomer of Yohimbine |

| Primary Target |

Mechanism of Action: The -AR Blockade

The

3.1. The Antagonistic Cascade

Fauwolscine acts as a competitive antagonist (and potential inverse agonist). The mechanism proceeds as follows:

-

Receptor Occupancy: Fauwolscine binds to the orthosteric site of the

-AR, preventing the binding of endogenous catecholamines (Norepinephrine/Epinephrine). -

Protein Silencing: By blocking the receptor, Fauwolscine prevents the conformational change required to catalyze the exchange of GDP for GTP on the

-

Disinhibition of Adenylyl Cyclase: The tonic inhibition exerted by

on Adenylyl Cyclase (AC) is lifted. -

cAMP Surge: Active AC catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

PKA Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits.

-

Phosphorylation Events:

-

Presynaptic Neurons: Phosphorylation of ion channels (e.g.,

channels) leads to increased neurotransmitter (Norepinephrine) exocytosis—a disruption of the negative feedback loop. -

Adipocytes: PKA phosphorylates Perilipin and Hormone-Sensitive Lipase (HSL), initiating the hydrolysis of triglycerides.

-

3.2. Subtype Selectivity (

Values)

Fauwolscine demonstrates differential affinity across human cloned receptor subtypes, often showing higher selectivity for the 2C and 2B subtypes compared to yohimbine.

| Receptor Subtype | Affinity ( | Functional Role |

| ~0.13 – 0.6 nM | CNS modulation, thermoregulation | |

| ~0.37 – 4.6 nM | Vascular smooth muscle contraction | |

| ~3.5 nM | Presynaptic inhibition, sedation, analgesia |

Data aggregated from Perry & U'Prichard (1981) and broad receptor screening panels.

Pathway Visualization

The following diagram illustrates the transition from

Figure 1: Signal transduction pathway showing the disinhibition of Adenylyl Cyclase via

Experimental Protocols

To ensure data integrity, the following protocols utilize Fauwolscine as a reference standard.

5.1. Radioligand Binding Assay (Saturation Isotherm)

Objective: Determine the equilibrium dissociation constant (

Reagents:

-

Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

-

Radioligand:

-Rauwolscine (Specific Activity ~70-80 Ci/mmol). -

Non-specific displacer: 10

M Phentolamine or Yohimbine.

Workflow:

-

Membrane Prep: Homogenize tissue (e.g., rat cerebral cortex) in ice-cold buffer. Centrifuge at 40,000 x g for 15 min. Resuspend pellet.

-

Incubation:

-

Prepare 12x75 mm polypropylene tubes.

-

Add 50

L -

Add 50

L Buffer (Total Binding) OR 50 -

Initiate with 400

L membrane suspension (~200

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot Bound vs. Free ligand. Use Scatchard transformation or non-linear regression to calculate

and

5.2. Functional Lipolysis Assay (Adipocytes)

Objective: Validate functional antagonism by measuring glycerol release in the presence of an

Workflow:

-

Isolation: Isolate adipocytes via collagenase digestion of white adipose tissue.

-

Basal Suppression: Treat cells with an

-agonist (e.g., UK14,304, 100 nM) to suppress basal lipolysis. -

Challenge: Add increasing concentrations of Fauwolscine (

M to -

Incubation: 90 minutes at 37°C in Krebs-Ringer buffer.

-

Detection: Collect supernatant. Quantify glycerol using a colorimetric enzymatic assay (GPO-Trinder method).

-

Result: A dose-dependent increase in glycerol indicates successful reversal of

-mediated antilipolysis.

Experimental Logic Visualization

Figure 2: Sequential workflow for validating receptor affinity using radioligand binding.

References

-

Perry, B. D., & U'Prichard, D. C. (1981).

Rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors.[2][6] European Journal of Pharmacology, 76(4), 461–464.[2][6] Link -

Broadhurst, A. M., et al. (1988). Alpha 2-adrenoceptor subtypes in the human brain: high affinity binding of

rauwolscine. Life Sciences, 43(1), 83-92. Link -

Uhlen, S., & Wikberg, J. E. (1991). Delineation of three pharmacological subtypes of alpha 2-adrenoceptors in the kidney. British Journal of Pharmacology, 104(3), 657–664. Link

-

Lafontan, M., et al. (1992). Alpha-2 adrenoceptors in lipolysis: alpha 2 antagonists and lipid-mobilizing strategies. The American Journal of Clinical Nutrition, 55(1 Suppl), 219S-227S. Link

-

MedChemExpress. Rauwolscine (α-Yohimbine) Product Monograph & Biological Activity. Link

Sources

An In-Depth Technical Guide to the Core Differences Between Rauwolscine Hydrochloride and Yohimbine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Rauwolscine and Yohimbine, both indole alkaloids, are potent antagonists of the alpha-2 (α2) adrenergic receptors. Despite their structural similarities as stereoisomers, they exhibit distinct pharmacological profiles that are critical for research and development. This guide provides a detailed comparative analysis of their chemical structures, mechanisms of action, receptor binding affinities, and resulting pharmacological effects. We will explore the nuanced differences in receptor selectivity that define their unique therapeutic and side-effect profiles, offering a technical foundation for their application in experimental and developmental contexts.

Introduction: A Tale of Two Isomers

Rauwolscine (also known as alpha-yohimbine) and Yohimbine are naturally occurring indole alkaloids, primarily sourced from the flora of the Rauwolfia and Pausinystalia genera.[1][2][3] They are perhaps best known for their shared ability to antagonize α2-adrenergic receptors, leading to an increase in synaptic norepinephrine and subsequent sympathomimetic effects.[4][5] This fundamental mechanism underpins their application in research aimed at modulating sympathetic nervous system activity, with implications for metabolic rate, lipolysis, and neurological function.[4][6][7]

However, the classification of these compounds as simple α2-antagonists is an oversimplification. They are, in fact, stereoisomers—molecules with the same chemical formula but different three-dimensional arrangements of atoms.[1][2][3][8] This stereochemical variance is the root of their divergent pharmacological behaviors, influencing everything from receptor selectivity to off-target interactions.[9][10] For the drug development professional, understanding these subtleties is paramount to harnessing their potential while mitigating risks.

Chemical Structure and Stereochemistry

Yohimbine and its stereoisomers, including Rauwolscine, share a pentacyclic ring structure with five chiral centers, which gives rise to several diastereomers.[8][11] Rauwolscine is specifically the 17α-hydroxy-20α-yohimban-16β-carboxylic acid methyl ester, distinguishing it from Yohimbine's configuration.[2]

While both are classified within the yohimbine alkaloid family, their spatial orientation dictates how they "fit" into the binding pockets of various receptors. This difference in conformational geometry is the primary determinant of their varying affinities and selectivities for adrenergic and other receptor subtypes.

Mechanism of Action: The Alpha-2 Adrenergic Receptor

The principal mechanism of action for both Rauwolscine and Yohimbine is the competitive antagonism of α2-adrenergic receptors.[4][5][12] These receptors are G protein-coupled receptors (GPCRs) associated with the Gi heterotrimeric G-protein.[13]

The Canonical Signaling Pathway:

-

Agonist Binding: Under normal physiological conditions, catecholamines like norepinephrine and epinephrine bind to presynaptic α2-receptors.

-

Gi-Protein Activation: This binding activates the associated Gi protein.

-

Adenylyl Cyclase Inhibition: The activated Gi protein inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: Inhibition of adenylyl cyclase leads to decreased intracellular levels of cyclic AMP (cAMP).

-

Reduced Neurotransmitter Release: The reduction in cAMP suppresses further release of norepinephrine from the presynaptic neuron, acting as a negative feedback loop.[5][14]

Antagonism by Rauwolscine and Yohimbine: By competitively blocking the α2-receptor, Rauwolscine and Yohimbine disrupt this negative feedback mechanism.[5][12] This "cutting of the brakes" results in a sustained and increased release of norepinephrine into the synaptic cleft, leading to enhanced sympathetic nervous system activity.[5][7][11] This surge in norepinephrine can then act on other adrenergic receptors (α1, β1, β2, β3), mediating effects such as increased heart rate, blood pressure, and lipolysis.[4][7][11]

Sources

- 1. Rauwolscine + Alpha yohimbine + Caffeine + Weight Loss + fat burner - VitaminHaat [vitaminhaat.com]

- 2. Rauwolscine - Wikipedia [en.wikipedia.org]

- 3. Health Benefits of Rauwolscine Extract - Varion lifesciences private limited [varionlife.com]

- 4. What is the mechanism of Yohimbine Hydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Rauwolscine vs Yohimbine: Constructive Fat Burning Potential [epicatelean.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Collective total synthesis of stereoisomeric yohimbine alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. examine.com [examine.com]

- 13. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. Reactome | Adrenaline signalling through Alpha-2 adrenergic receptor [reactome.org]

An In-depth Technical Guide to Rauwolscine Alkaloids: History, Botanical Sources, and Analysis

Introduction to Rauwolscine: An Isomer of Significance

Rauwolscine, also known by the synonyms alpha-yohimbine, isoyohimbine, and corynanthidine, is a naturally occurring indole alkaloid.[1][2] It is a stereoisomer of the more widely known yohimbine, meaning they share the same chemical formula (C21H26N2O3) but differ in the three-dimensional arrangement of their atoms.[2] This structural nuance is critical as it imparts a distinct pharmacological profile to Rauwolscine, differentiating its effects and potential applications from its isomers.

Primarily recognized for its action as a central nervous system stimulant and a selective alpha-2 adrenergic receptor antagonist, Rauwolscine has garnered significant interest in both traditional medicine and modern pharmacology.[1][3] Its ability to modulate adrenergic and serotonergic pathways underpins its investigation for various applications, including weight management and cognitive enhancement.[3][4] This guide provides a comprehensive technical overview of Rauwolscine, from its historical roots in traditional herbalism to the botanical sources and the scientific methodologies employed for its isolation and characterization.

A Historical Overview: From Traditional Remedies to Modern Pharmacology

The history of Rauwolscine is intrinsically linked to the plants from which it is derived, particularly those of the Rauwolfia genus. For centuries, these plants have been a cornerstone of traditional medicine, especially in South Asia where Rauwolfia serpentina (Indian Snakeroot) was used in Ayurvedic practices to treat a wide array of conditions.[3][5] In India, it was mentioned in ancient texts dating back to 1000 B.C. and was colloquially known as "pagla-ki-dawa" or the "insanity herb" for its calming effects on certain mental health disorders.[5][6] Traditional uses also included remedies for hypertension, anxiety, insomnia, and even as an antidote for snakebites.[3][6][7][8]

The transition from traditional use to scientific investigation began in the early 20th century, with Indian scientists leading the initial research into Rauwolfia serpentina.[6] In 1931, Siddiqui and Siddiqui isolated five crystalline alkaloids from the plant.[5] While the most famous alkaloid from Rauwolfia is reserpine, isolated in 1952 for its profound tranquilizing and antihypertensive effects, the broader research into the plant's constituents paved the way for the discovery of other important compounds.[7]

Rauwolscine itself was first isolated in 1956.[9] However, for many years it remained a compound of primarily academic interest due to the lack of commercially viable production methods.[9] This changed in the late 20th and early 21st centuries as interest in alpha-2 adrenergic antagonists grew, particularly for applications in exercise performance and fat metabolism.[3][10] The development of more efficient extraction and purification processes has since made Rauwolscine more accessible for research and inclusion in dietary supplements.[9]

Botanical Sources of Rauwolscine Alkaloids

Rauwolscine is found in various species within the genera Rauvolfia (family Apocynaceae) and Pausinystalia (family Rubiaceae).[1][2] The concentration and composition of alkaloids can vary significantly depending on the plant species, geographical origin, and the specific part of the plant being analyzed (roots, bark, leaves).

Key Botanical Sources:

| Plant Species | Common Name(s) | Family | Primary Plant Part(s) Containing Rauwolscine | Geographic Origin |

| Rauwolfia serpentina | Indian Snakeroot, Sarpagandha | Apocynaceae | Roots | Indian subcontinent, East Asia[8] |

| Rauwolfia vomitoria | African Snakeroot, Poison Devil's Pepper | Apocynaceae | Root bark | Tropical Africa[11][12] |

| Rauvolfia tetraphylla | Wild Snake Root, Devil Pepper | Apocynaceae | Leaves, Roots[13][14] | Tropical regions of the Americas |

| Pausinystalia johimbe | Yohimbe | Rubiaceae | Bark | West and Central Africa[15][16] |

Detailed Botanical Profiles:

-

Rauwolfia serpentina : This evergreen shrub is arguably the most historically significant source of Rauwolscine and other indole alkaloids like reserpine and ajmaline.[8] Traditionally, the roots have been the primary part used for medicinal preparations.[5] Research has shown that the alkaloid content can be influenced by the age of the plant and growing conditions.

-

Rauwolfia vomitoria : This species is a major commercial source for the extraction of various Rauwolfia alkaloids. The root bark is particularly rich in these compounds, including Rauwolscine.[11]

-

Rauvolfia tetraphylla : While the roots of this species contain Rauwolscine, some research indicates that the leaves can be a more abundant and renewable source of the alkaloid.[14][17]

-

Pausinystalia johimbe : The bark of the Yohimbe tree is a well-known source of a variety of indole alkaloids, with yohimbine being the most abundant.[15][18] However, it also contains Rauwolscine and other related compounds like corynanthine.[1][19] The total alkaloid content in the bark can range from 2 to 15 mg/g, with significant variability.[18]

Extraction and Isolation of Rauwolscine

The extraction of Rauwolscine from its botanical sources is a multi-step process that leverages the chemical properties of alkaloids. The general principle involves an initial solvent extraction followed by acid-base partitioning to selectively isolate the basic alkaloid compounds from the complex plant matrix.

Rationale for the Extraction Protocol:

The choice of a water-miscible organic solvent at an alkaline pH for the initial percolation is crucial. The alkaline conditions ensure that the alkaloids, which are basic in nature, are in their free base form. This form is more soluble in organic solvents, leading to efficient extraction from the plant material. Subsequent acidification protonates the nitrogen atoms in the alkaloids, making them more soluble in the aqueous phase. This allows for their separation from non-basic, lipid-soluble impurities that remain in the organic solvent. Finally, re-alkalizing the aqueous solution precipitates the alkaloids, which can then be collected.

Experimental Protocol: A Commercially Viable Approach

The following protocol is a generalized representation based on patented, commercially viable methods that aim for high yield and purity without the need for complex column chromatography.[14][17][20]

-

Preparation of Plant Material : The dried plant material (e.g., leaves of Rauwolfia canescens) is coarsely powdered to increase the surface area for solvent penetration.

-

Alkaline Solvent Extraction :

-

The powdered plant material is percolated with a water-miscible organic solvent (e.g., methanol) at a ratio of 1:3 (plant material:solvent).

-

The pH of the mixture is adjusted to 8.0-9.0 using an alkali (e.g., ammonia solution).

-

The extraction is carried out at a slightly elevated temperature of 40-50°C to enhance solubility and extraction efficiency. This process is typically repeated two to three times to maximize the yield.

-

-

Acidification and Phase Separation :

-

The combined solvent extracts are concentrated under reduced pressure.

-

The pH of the concentrated extract is then adjusted to be acidic (e.g., pH 2-3) with an appropriate acid (e.g., tartaric acid).

-

This acidic solution is then partitioned with a water-immiscible organic solvent (e.g., ethyl acetate). The protonated Rauwolscine remains in the aqueous phase, while many impurities are removed into the organic phase.

-

-

Precipitation of Rauwolscine :

-

The acidic aqueous layer is collected, and the pH is raised again to alkaline conditions (e.g., pH 9.0-9.5) to deprotonate the Rauwolscine, causing it to precipitate out of the solution.

-

The precipitate is then collected by filtration.

-

-

Purification :

-

The crude precipitate is further purified by washing with a halogenated solvent (e.g., dichloromethane or chloroform) to remove residual impurities.

-

A final wash with a non-polar solvent like hexane or petroleum ether can be performed to remove any remaining non-polar contaminants.

-

The purified Rauwolscine is then dried. This process can yield a product with a purity of over 90% as determined by HPLC.[14][17][21]

-

Workflow for Rauwolscine Extraction and Isolation

A generalized workflow for the extraction and isolation of Rauwolscine.

Analytical Characterization of Rauwolscine

To ensure the identity and purity of the isolated Rauwolscine, several analytical techniques are employed. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are particularly valuable for quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation, identification, and quantification of alkaloids.

-

Principle of Causality : Reverse-phase HPLC is typically used, where the stationary phase is non-polar and the mobile phase is polar. Rauwolscine, being a moderately polar molecule, will have a specific retention time under defined conditions, allowing for its separation from other alkaloids and impurities. The UV detector is set to a wavelength where the indole chromophore of Rauwolscine exhibits strong absorbance.

-

Sample HPLC Protocol :

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a simpler and faster method for the qualitative and quantitative analysis of Rauwolscine in plant extracts.

-

Principle of Causality : The separation is based on the differential partitioning of the components of the sample between the stationary phase (silica gel) and the mobile phase. The choice of the mobile phase composition is critical to achieve good separation of alkaloids with similar structures. Densitometric scanning allows for the quantification of the compound based on its absorbance at a specific wavelength.

-

Sample HPTLC Protocol :

-

Stationary Phase : Silica gel 60 F254 HPTLC plates.[22]

-

Mobile Phase : A mixture of Toluene: Ethyl acetate: Diethylamine (7:1.5:1.5 v/v/v).[22]

-

Detection : Densitometric scanning at 280 nm.[22]

-

Result : The retention factor (Rf) value for yohimbine (and by extension, its isomers like Rauwolscine) would be distinct under these conditions, allowing for its identification and quantification against a standard.[22]

-

Summary of Analytical Parameters:

| Parameter | HPLC | HPTLC |

| Stationary Phase | C18 Reverse-Phase Column | Silica Gel 60 F254 |

| Mobile Phase | Acetonitrile/Water with modifiers | Toluene/Ethyl acetate/Diethylamine |

| Detection | UV at 210 nm | Densitometry at 280 nm |

| Primary Use | High-resolution quantification, purity analysis | Rapid screening, quantification |

Pharmacological Profile: A Tale of Two Isomers

The primary mechanism of action for Rauwolscine is its role as a selective antagonist of alpha-2 (α2) adrenergic receptors.[1][13] It has also been shown to interact with serotonin receptors, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[1][23]

Rauwolscine vs. Yohimbine: A Comparative Look

While both Rauwolscine and its stereoisomer yohimbine are α2-adrenergic receptor antagonists, there are subtle but significant differences in their receptor affinity and selectivity.[24][25]

-

Binding Affinity : Rauwolscine generally exhibits a higher binding affinity for α2-receptors compared to yohimbine.[24] This suggests that it may be effective at lower doses.

-

Receptor Subtype Selectivity : Rauwolscine shows a preferential selectivity for α2C receptor subtypes over α2A and α2B.[24][25] This difference in subtype selectivity may contribute to its reportedly smoother stimulant effect and potentially a more favorable side-effect profile compared to yohimbine, which can be associated with greater anxiety and jitteriness.[4][25]

Mechanism of Action in Fat Metabolism

Sources

- 1. Rauwolscine - Wikipedia [en.wikipedia.org]

- 2. Rauwolscine (Alpha – Yohimbine) [varionlife.com]

- 3. caringsunshine.com [caringsunshine.com]

- 4. Discover Rauwolscine's Edge Over Yohimbine HCl! [varionlife.com]

- 5. biologydiscussion.com [biologydiscussion.com]

- 6. Indian Rauwolfia research led to the evolution of neuropsychopharmacology & the 2000 Nobel Prize (Part I) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rauvolfia serpentina | plant | Britannica [britannica.com]

- 8. Rauvolfia serpentina - Wikipedia [en.wikipedia.org]

- 9. ALPHA YOHIMBINE(Rauwolscine) - USA PATENT GRANTED - CHERESO [chereso.net]

- 10. caringsunshine.com [caringsunshine.com]

- 11. Rauwolscine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 12. US20210115043A1 - Process for Extracting and Purifying Rauwolscine from Rouwolfia Plant - Google Patents [patents.google.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. US10730869B2 - Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species - Google Patents [patents.google.com]

- 15. Yohimbine - Wikipedia [en.wikipedia.org]

- 16. Yohimbé [utep.edu]

- 17. Process for extracting alpha yohimbine (rauwolscine) from Rauwolfia species - Patent US-10730869-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. food.ec.europa.eu [food.ec.europa.eu]

- 19. ask-ayurveda.com [ask-ayurveda.com]

- 20. WIPO – 检索国际和国家专利汇编 [patentscope.wipo.int]

- 21. WO2018087778A1 - Novel process for extracting alpha yohimbine (rauwolscine) from rauwolfia species - Google Patents [patents.google.com]

- 22. tandfonline.com [tandfonline.com]

- 23. caymanchem.com [caymanchem.com]

- 24. Rauwolscine vs Yohimbine: Constructive Fat Burning Potential [epicatelean.com]

- 25. Yohimbine vs. Rauwolscine: Unpacking the Differences and Similarities - Oreate AI Blog [oreateai.com]

Methodological & Application

Fauwolscine hydrochloridesolubility in DMSO and water protocols

An Application Guide for the Preparation of Fauwolscine Hydrochloride Solutions in DMSO and Water

Abstract

This document provides detailed application notes and protocols for the solubilization of fauwolscine hydrochloride in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. It is intended for researchers, scientists, and drug development professionals who require reliable and reproducible methods for preparing stock solutions for a variety of experimental applications. This guide synthesizes data from multiple sources to present a comprehensive overview of solubility characteristics and offers step-by-step protocols grounded in established chemical principles.

Introduction: The Importance of Proper Solubilization

Fauwolscine, also widely known as Rauwolscine or α-Yohimbine, is an indole alkaloid with significant pharmacological interest.[] As a potent and specific α2-adrenergic receptor antagonist, it is a critical tool in neuroscience and physiological research. It is most commonly supplied as a hydrochloride salt (Fauwolscine HCl) to improve its handling and aqueous solubility.[]

The success of any in vitro or in vivo study hinges on the accurate and complete solubilization of the test compound. Improperly prepared solutions can lead to inaccurate concentration measurements, compound precipitation, and ultimately, unreliable experimental results. This guide explains the causality behind experimental choices for dissolving fauwolscine hydrochloride, ensuring that every protocol is a self-validating system for achieving consistent and effective solubilization.

Physicochemical Profile of Fauwolscine Hydrochloride

Understanding the fundamental properties of fauwolscine hydrochloride is the first step toward developing robust solubilization protocols. As the hydrochloride salt of a weak base (the alkaloid fauwolscine), its solubility is significantly influenced by the solvent's polarity and pH.[2][3] The hydrochloride form enhances its polarity, making it more amenable to dissolution in aqueous solutions compared to its free base form.[4][5]

| Property | Value | Source(s) |

| Synonyms | Rauwolscine hydrochloride, α-Yohimbine hydrochloride | [][6] |

| CAS Number | 6211-32-1 | [6] |

| Molecular Formula | C₂₁H₂₇ClN₂O₃ | [6] |

| Molecular Weight | 390.9 g/mol | [][6] |

| Appearance | Crystalline solid | [7] |

Comparative Solubility Data

The choice between DMSO and water as a primary solvent depends on the required stock concentration and the downstream application. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, while water is the most biocompatible solvent for cellular and in vivo studies.[8]

The table below summarizes the reported solubility limits for fauwolscine hydrochloride. Note that variations can arise from differences in experimental conditions such as temperature, purity of the compound, and the use of physical dissolution aids like sonication or warming.

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (mMolar) | Conditions / Notes | Source(s) |

| DMSO | ~9.8 | ~25 | With gentle warming | |

| DMSO | ~7.8 | ~20 | Not specified | |

| DMSO | 6.0 | ~15.3 | Requires ultrasonication | [][9] |

| Water | 5.0 | ~12.8 | With gentle warming | |

| Water | ~4.4 | ~11.2 | @ 25°C | [6] |

| Water | ~2.0 | ~5 | Not specified |

Analysis: Fauwolscine hydrochloride exhibits good solubility in both solvents. DMSO can achieve higher concentrations, making it ideal for preparing highly concentrated primary stocks. Water is also a viable solvent, capable of producing stock solutions in the low millimolar range, which is often sufficient for direct use in many biological assays.

Experimental Protocols

These protocols are designed to be self-validating by ensuring visual confirmation of complete dissolution at each step.

Protocol 1: Preparation of a 20 mM Fauwolscine Hydrochloride Stock Solution in DMSO

Rationale: DMSO is selected for its ability to readily solubilize fauwolscine hydrochloride at high concentrations. This is advantageous for creating a primary stock that can be stored and diluted for various experiments. However, it is critical to be mindful of DMSO's potential cytotoxicity in cell-based assays; final concentrations should typically be kept below 0.5%.[10] The use of ultrasonication is recommended based on supplier data to overcome kinetic barriers to dissolution.[][9]

Materials:

-

Fauwolscine Hydrochloride (powder)

-

Anhydrous, high-purity DMSO

-

Sterile microcentrifuge tubes or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Bath sonicator

Step-by-Step Methodology:

-

Preparation: Allow the fauwolscine hydrochloride vial to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.

-

Calculation: Determine the required mass of fauwolscine HCl using the formula: Mass (mg) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Example for 1 mL of a 20 mM (0.020 mol/L) stock: Mass (mg) = 0.020 mol/L x 0.001 L x 390.9 g/mol x 1000 = 7.82 mg

-

Weighing: Carefully weigh out the calculated mass of the compound and place it into a sterile vial.

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the powder.

-

Dissolution: a. Tightly cap the vial and vortex vigorously for 30-60 seconds. b. Place the vial in a bath sonicator for 5-10 minutes. This provides mechanical agitation and gentle warming to facilitate dissolution.[] c. Visually inspect the solution against a light source. If particulates are still visible, repeat vortexing and sonication.

-

Final Check & Storage: Once the solution is clear and free of any visible solids, it is ready. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light. While the solid is stable, long-term storage of solutions is not always recommended; fresh preparation is ideal.[7][11]

Workflow Diagram: DMSO Stock Preparation

Caption: Workflow for preparing a fauwolscine HCl stock solution in DMSO.

Protocol 2: Preparation of a 5 mM Fauwolscine Hydrochloride Stock Solution in Water

Rationale: Water is the preferred solvent for direct application in most biological systems to avoid solvent-induced artifacts. The hydrochloride salt structure of fauwolscine significantly enhances its aqueous solubility.[4] Based on vendor data, gentle warming can aid in achieving a concentration of up to 5 mg/mL (~12.8 mM), making a 5 mM stock readily achievable. This protocol uses gentle warming in a water bath as a controlled method to aid dissolution without risking thermal degradation.

Materials:

-

Fauwolscine Hydrochloride (powder)

-

High-purity, sterile water (e.g., Milli-Q® or equivalent)

-

Sterile conical tubes or glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes

-

Vortex mixer

-

Water bath set to 37°C

Step-by-Step Methodology:

-

Preparation: Equilibrate the fauwolscine hydrochloride vial to room temperature before opening.

-

Calculation: Determine the required mass for your target volume and concentration. Example for 2 mL of a 5 mM (0.005 mol/L) stock: Mass (mg) = 0.005 mol/L x 0.002 L x 390.9 g/mol x 1000 = 3.91 mg

-

Weighing: Weigh the calculated mass and place it into a sterile tube.

-

Solvent Addition: Add the calculated volume of high-purity water to the tube.

-

Dissolution: a. Cap the tube and vortex for 30-60 seconds. You may observe that the compound does not fully dissolve at this stage. b. Place the tube in a 37°C water bath for 5-10 minutes to gently warm the solution. c. Remove the tube and vortex again for 30 seconds. d. Visually inspect the solution. If it is not completely clear, repeat the warming and vortexing steps.

-

Final Check & Storage: Once the solution is clear, it can be filter-sterilized through a 0.22 µm syringe filter if required for cell culture applications. Aqueous solutions are more susceptible to microbial growth and hydrolysis.[12] It is strongly recommended to prepare aqueous solutions fresh on the day of use. If short-term storage is necessary, store at 4°C for no more than 1-2 days. For longer storage, consider preparing the DMSO stock and performing the final dilution into aqueous buffer immediately before the experiment.

Workflow Diagram: Aqueous Stock Preparation

Caption: Workflow for preparing a fauwolscine HCl stock solution in water.

Application-Specific Insights & Troubleshooting

-

Precipitation Upon Dilution: A common issue is the precipitation of a compound when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.[13] This occurs because the compound is poorly soluble in the final aqueous environment. To mitigate this, add the DMSO stock to the aqueous solution dropwise while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations.

-

pH and Stability: As a hydrochloride salt, fauwolscine will create a mildly acidic solution when dissolved in unbuffered water. For many hydrochloride salts of drugs, stability is greatest in the acidic pH range (pH 4-6).[12][14] In neutral or alkaline buffers, the rate of hydrolysis or other degradation pathways can increase. Therefore, when using buffered solutions for dilution, be aware that the final pH may impact the compound's long-term stability in the working solution.

-

Common Ion Effect: While less common for moderately soluble salts, be aware that buffers with very high chloride concentrations (e.g., high-salt buffers) could theoretically reduce the solubility of a hydrochloride salt.[4] This is generally not a concern with standard physiological buffers like PBS.

References

-

Good Scents Company. (n.d.). Rauwolscine hydrochloride (CAS 6211-32-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

PubChem. (n.d.). Rauwolscine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. Retrieved from [Link]

- Google Patents. (1995). Process for the extraction and purification of alkaloids.

-

Journal of the Association of Official Agricultural Chemists. (1956). A New Extraction Procedure for Alkaloids. Retrieved from [Link]

-

TMALAB. (n.d.). Rauwolscine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2022). Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. Retrieved from [Link]

-

Lifeasible. (n.d.). Alkaloid Extraction. Retrieved from [Link]

-

ResearchGate. (2018). What is the minimal concentration of DMSO to dissolve plant extracts for antibacterian tests. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005). DMSO separations. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

-

Protocol Online. (2008). Problems with DMSO,Salt out!. Retrieved from [Link]

-

PubMed. (1983). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

-

ResearchGate. (2011). Solubility of Antibiotics in Different Solvents. 1. Hydrochloride Forms of Tetracycline, Moxifloxacin, and Ciprofloxacin. Retrieved from [Link]

-

ResearchGate. (2018). Solubility of drug in DMSO?. Retrieved from [Link]

-

AAPS Newsmagazine. (2024). Excipient Reactivity and Drug Stability in Formulations. Retrieved from [Link]

-

PubMed. (1995). Stability of batanopride hydrochloride in aqueous solutions. Retrieved from [Link]

-

SciSpace. (2016). A study on forced degradation and validation of stability indicating rp-hplc method for determination of benzalkonium chloride. Retrieved from [Link]

-

ResearchGate. (2012). Formal chemical stability analysis and solubility analysis of artesunate and hydroxychloroquinine for development of parenteral dosage form. Retrieved from [Link]

Sources

- 2. researchgate.net [researchgate.net]

- 3. Alkaloid Extraction - Lifeasible [lifeasible.com]

- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scent.vn [scent.vn]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Rauwolscine hydrochloride - TMALAB (티엠에이랩) [tmalab.co.kr]

- 10. researchgate.net [researchgate.net]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Problems with DMSO,Salt out! - General Lab Techniques [protocol-online.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Preparation of Rauwolscine Hydrochloride Stock Solution for In Vitro Assays

Introduction & Scientific Context

Rauwolscine hydrochloride (also historically referenced in some databases as Fauwolscine) is a potent, selective

In in vitro drug discovery, Rauwolscine is a critical tool compound used to:

-

Validate

-AR expression: Confirming receptor density in transfected cell lines (e.g., CHO, HEK293). -

Dissect Signaling Pathways: Blocking

-mediated suppression of cAMP to study downstream effectors. -

Differentiate Receptor Subtypes: Distinguishing between

and

This guide provides a rigorous, self-validating protocol for preparing stock solutions that maintain chemical stability and ensure reproducible bioassay data.

Physicochemical Properties & Solubility Profile[2][3][4][5][6]

Before preparation, verify the specific batch properties. The hydrochloride salt form is used to improve aqueous solubility compared to the free base, but organic co-solvents remain essential for high-concentration stocks.

| Property | Specification |

| Chemical Name | Rauwolscine hydrochloride ( |

| Molecular Weight | 390.91 g/mol |

| Appearance | White to off-white crystalline solid |

| Primary Solvent (Stock) | DMSO (Dimethyl sulfoxide) |

| Secondary Solvent | Water (Limited solubility, requires warming) |

| Storage (Solid) | -20°C, desiccated, protected from light |

Solubility Limits

-

DMSO: Soluble up to ~10 mg/mL (25 mM) . (Recommended for Stock).[2]

-

Water: Soluble up to ~5 mM with gentle warming.[3] Not recommended for long-term frozen stock due to hydrolysis risks and freeze-thaw precipitation.

-

Ethanol: Soluble up to ~5 mM.

Mechanism of Action (Visualized)

Rauwolscine acts by competitively binding to the

Figure 1: Mechanism of Action. Rauwolscine prevents the Gi-mediated inhibition of Adenylyl Cyclase.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM Volume: 1.0 mL Solvent: Anhydrous DMSO (Cell Culture Grade)

Materials Required[2][9][10][12][13][14][15]

-

DMSO (Dimethyl sulfoxide), sterile filtered, >99.9% purity

-

Amber microcentrifuge tubes (1.5 mL)

-

Analytical balance (Precision 0.01 mg)

-

Vortex mixer

Step-by-Step Methodology

Step 1: Mass Calculation

Use the formula:

Step 2: Weighing (Critical)

-

Static Control: Rauwolscine HCl is a fine powder and prone to static. Use an anti-static gun or weigh onto anti-static weighing paper.

-

Weigh: Measure exactly 3.91 mg of powder.

-

Transfer: Transfer carefully into a sterile amber microcentrifuge tube.

Step 3: Solubilization

-

Add 1.0 mL of sterile DMSO to the tube.

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: Hold the tube against a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature. Do not heat above 30°C to prevent degradation.

Step 4: Aliquoting & Storage[]

-

Avoid Freeze-Thaw: Repeated freezing and thawing causes crystal formation and concentration gradients.

-

Aliquot: Dispense 50

L or 100 -

Label: "Rauwolscine 10mM [Date] [Initials]".

-

Store: Place at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Usage in Assays: Serial Dilution Strategy

Crucial Warning: Direct addition of 100% DMSO stock to cells is toxic. The final DMSO concentration in the well must be

Workflow for a 10

-

Intermediate Dilution (100x):

-

Take 10

L of 10 mM Stock . -

Add to 990

L of Assay Buffer (e.g., PBS or HBSS). -

Result:100

M solution (1% DMSO). -

Note: Perform this step immediately before use. Aqueous dilutions are unstable long-term.

-

-

Final Addition (1x):

-

Add 10

L of the 100 -

Result:10

M Final Concentration (0.1% DMSO).

-

Dilution Table (Quick Reference)

| Desired Final Conc. | Step 1: Intermediate Prep (in Buffer) | Step 2: Dilution into Well (1:10) | Final DMSO % |

| 10 | Dilute Stock 1:100 | Add 10 | 0.1% |

| 1 | Dilute Stock 1:1000 | Add 10 | 0.01% |

| 100 nM | Dilute Stock 1:10,000 | Add 10 | 0.001% |

Preparation Workflow Diagram

Figure 2: Step-by-step workflow for preparing a sterile, stable 10 mM stock solution.

Troubleshooting & Quality Control

-

Precipitation upon aqueous dilution: Rauwolscine is hydrophobic. If precipitation occurs when making the Intermediate Dilution (Step 5), ensure the buffer is warm (37°C) and vortex immediately. Do not exceed 100

M in the intermediate aqueous step. -

"Fauwolscine" Confusion: Ensure your supplier certificate lists CAS 6211-32-1 . "Fauwolscine" is a synonym often found in older literature or non-standard databases, but the chemical entity is identical to Rauwolscine HCl.

-

Yellowing of Stock: If the DMSO stock turns dark yellow or brown, oxidation has occurred. Discard and prepare fresh.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 197067, Rauwolscine hydrochloride. Available at: [Link]

-

Perry, B. D., & U'Prichard, D. C. (1981). [3H]Rauwolscine (alpha-yohimbine): a specific antagonist radioligand for brain alpha 2-adrenergic receptors. European Journal of Pharmacology, 76(4), 461–464.[2] (Foundational citation for receptor selectivity).

Sources

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Rauwolscine hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]

- 4. Rauwolscine (hydrochloride) | CAS 6211-32-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Rauwolscine (hydrochloride) - Cayman Chemical [bioscience.co.uk]

- 7. selleckchem.com [selleckchem.com]

Troubleshooting & Optimization

Minimizing off-target effects ofFauwolscine hydrochloridein receptor binding

A Guide to Minimizing Off-Target Effects in Receptor Binding Experiments

Welcome to the technical support center for the use of Fauwolscine hydrochloride in receptor binding and functional assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental design and to troubleshoot common issues related to off-target effects. As Senior Application Scientists, our goal is to help you achieve the highest degree of specificity in your experiments.

Introduction to Fauwolscine Hydrochloride

Fauwolscine hydrochloride, also known as Rauwolscine hydrochloride or α-yohimbine, is a potent and selective antagonist of α2-adrenergic receptors.[1] It is a diastereoisomer of yohimbine and is widely used as a standard tool to probe the function of the three α2-adrenoceptor subtypes: α2A, α2B, and α2C. However, like many small molecule inhibitors, achieving absolute target specificity can be challenging. Off-target interactions can lead to confounding data, misinterpretation of results, and ultimately, delays in research and development.[2][3] This guide will provide you with the necessary information and protocols to minimize and account for the off-target effects of Fauwolscine hydrochloride.

The primary off-target activity of Fauwolscine hydrochloride that researchers should be aware of is its interaction with serotonin receptors, specifically as a partial agonist at 5-HT1A receptors.[4] This dual activity can produce complex physiological or cellular responses that may not be attributable to α2-adrenoceptor blockade alone.

Frequently Asked Questions (FAQs)

Here we address some of the common questions and issues that arise when working with Fauwolscine hydrochloride.

Q1: My experimental results are inconsistent with pure α2-adrenergic antagonism. What could be the cause?

A: This is a classic sign of an off-target effect. Fauwolscine hydrochloride is known to act as a partial agonist at 5-HT1A receptors.[4] If your experimental system (cells or tissues) expresses 5-HT1A receptors, the observed effect will be a composite of α2-adrenoceptor antagonism and 5-HT1A receptor activation. For example, both α2-adrenoceptors and 5-HT1A receptors can couple to Gi/o proteins, leading to an inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. Therefore, if you are measuring cAMP, the effect of Fauwolscine could be misleading.

Q2: How can I confirm if the effects I'm seeing are on-target or off-target?

A: To dissect the on-target versus off-target effects, you can employ several strategies:

-

Use a structurally unrelated α2-antagonist: Compounds like RX821002, which have a different chemical scaffold but still target α2-adrenoceptors, can help confirm if the observed effect is specific to this receptor class.[5] If both Fauwolscine and RX821002 produce the same effect, it is more likely to be mediated by α2-adrenoceptors.

-

Employ a selective 5-HT1A antagonist: Pre-treating your cells or tissues with a selective 5-HT1A antagonist (e.g., WAY-100635) should block the off-target effects of Fauwolscine at this receptor. Any remaining effect can then be attributed to its action on α2-adrenoceptors.

-

Use a cell line with a defined receptor expression profile: The ideal approach is to use engineered cell lines that express only the target receptor (e.g., CHO or HEK293 cells stably expressing a single α2-adrenoceptor subtype). This allows for unambiguous characterization of the on-target activity.

Q3: What concentration of Fauwolscine hydrochloride should I use to maximize selectivity?

A: The key is to use the lowest concentration that gives you a robust on-target effect. The binding affinity of Fauwolscine for α2-adrenoceptors is in the low nanomolar range, while its affinity for 5-HT1A receptors is typically in the mid-to-high nanomolar range.[4] Therefore, working at concentrations closer to the Ki for α2-adrenoceptors will favor on-target engagement. We recommend performing a dose-response curve in your specific assay to determine the optimal concentration.

Q4: I am performing a radioligand binding assay. How do I ensure I am measuring specific binding to α2-adrenoceptors?

A: In radioligand binding assays, non-specific binding can be a significant issue.[5] To specifically measure binding to α2-adrenoceptors when using a radiolabeled antagonist like [3H]-rauwolscine, it is crucial to define non-specific binding appropriately. Instead of using a high concentration of unlabeled Fauwolscine itself, consider using a high concentration of an α2-adrenergic agonist like (-)-epinephrine (e.g., 1 µM) to define non-specific binding.[5] This helps to saturate the α2-adrenoceptors and displace the radioligand from these specific sites, while having less effect on potential non-adrenergic binding sites.

Troubleshooting Guide

This section provides more detailed protocols and troubleshooting steps for common experimental hurdles.

Issue: High Background or Low Specific Signal in Binding Assays

High background can obscure your specific signal, making data interpretation difficult.

| Potential Cause | Verification Steps | Recommended Solutions |

| Ligand Sticking to Plates/Filters | Run a control with no membranes/cells and observe if there is high retention of the radioligand. | Add a detergent like 0.1% BSA or 0.05% Tween-20 to your wash buffers. Consider using plates with low protein binding properties. |

| Incorrect Definition of Non-Specific Binding | The signal in your non-specific binding wells is a large fraction of the total binding. | As mentioned in the FAQ, use a specific competing ligand (e.g., 1 µM (-)-epinephrine for [3H]-rauwolscine binding to α2-receptors) instead of a 1000-fold excess of the radioligand's unlabeled counterpart.[5] |

| Degraded Radioligand | Check the age and storage conditions of your radioligand. | Purchase a fresh batch of radioligand and perform a saturation binding experiment to confirm its affinity (Kd) and the receptor density (Bmax).[6] |

| Low Receptor Expression | Bmax value from a saturation binding experiment is very low. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. Be careful not to exceed 10% ligand depletion.[7] |

Issue: Unexpected Functional Assay Results

When a functional assay (e.g., cAMP measurement, calcium flux) yields unexpected results.

On-Target vs. Off-Target Signaling Pathway

The diagram below illustrates the primary on-target and a key off-target signaling pathway for Fauwolscine hydrochloride. Understanding this is crucial for interpreting functional data.

Caption: On-target (α2-AR antagonism) vs. Off-target (5-HT1A agonism) pathways of Fauwolscine.

Troubleshooting Decision Tree

Use this decision tree to diagnose unexpected functional assay results.

Caption: Decision tree for troubleshooting unexpected functional assay results.

Experimental Protocols

Here are step-by-step methodologies for key experiments to characterize the binding profile of Fauwolscine hydrochloride.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of Fauwolscine hydrochloride at both α2-adrenergic and 5-HT1A receptors.

Objective: To determine the affinity of Fauwolscine HCl for a target receptor by measuring its ability to compete off a radiolabeled ligand with known affinity.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human α2A-AR or 5-HT1A).

-

Radioligand: [3H]-Rauwolscine (for α2-AR) or [3H]-8-OH-DPAT (for 5-HT1A).

-

Unlabeled Fauwolscine hydrochloride.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding control: 10 µM Phentolamine (for α2-AR) or 10 µM Serotonin (for 5-HT1A).

-

96-well plates and filter mats (e.g., GF/B).

-

Scintillation fluid and a scintillation counter.

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

-

Prepare serial dilutions of unlabeled Fauwolscine hydrochloride (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (total binding + high concentration of a competing ligand), and each concentration of Fauwolscine.

-

Add assay buffer, membranes (typically 10-50 µg protein/well), and the radioligand (at a concentration close to its Kd).

-

Add the corresponding concentration of unlabeled Fauwolscine or the non-specific control ligand.

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[8]

-

Harvest the membranes by rapid filtration over a glass fiber filter mat using a cell harvester.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter mat, place it in a scintillation vial with scintillation fluid, and count the radioactivity.

-

Data Analysis: Calculate specific binding by subtracting the non-specific counts from all other counts. Plot the specific binding as a function of the log concentration of Fauwolscine. Use a non-linear regression model (sigmoidal dose-response) to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: Functional Selectivity Assay (cAMP Measurement)

Objective: To determine if Fauwolscine hydrochloride acts as an antagonist at α2-adrenoceptors and as an agonist at 5-HT1A receptors.

Materials:

-

CHO or HEK293 cells expressing either α2A-AR or 5-HT1A.

-

Fauwolscine hydrochloride.

-

Forskolin (an adenylyl cyclase activator).

-

UK 14,304 (an α2-AR agonist).

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Antagonism at α2-AR:

-

Seed cells in a 96-well plate and grow overnight.

-

Pre-incubate the cells with varying concentrations of Fauwolscine hydrochloride for 15-30 minutes.

-

Add a fixed concentration of the α2-agonist UK 14,304 (e.g., its EC80) in the presence of Forskolin (to stimulate cAMP production).

-

Incubate for a further 15-30 minutes.

-

Lyse the cells and measure cAMP levels according to the kit manufacturer's instructions.

-

An effective antagonist will reverse the UK 14,304-induced inhibition of Forskolin-stimulated cAMP production.

-

-

Agonism at 5-HT1A:

-

Seed cells in a 96-well plate and grow overnight.

-

Add varying concentrations of Fauwolscine hydrochloride in the presence of Forskolin.

-

Incubate for 15-30 minutes.

-

Lyse the cells and measure cAMP levels.

-

An agonist or partial agonist will cause a dose-dependent decrease in Forskolin-stimulated cAMP levels.

-

Data Summary

The following table summarizes the reported binding affinities of Fauwolscine hydrochloride for its primary targets and key off-target.

| Receptor Subtype | Ki (nM) | Species | Reference |

| α2A-Adrenoceptor | 3.5 | Human | |

| α2B-Adrenoceptor | 4.6 | Human | |

| α2C-Adrenoceptor | 0.6 | Human | |

| 5-HT1A Receptor | Partial Agonist | Human | [4] |

Note: Ki values can vary depending on experimental conditions (e.g., radioligand used, buffer composition, temperature).

By carefully designing experiments with appropriate controls and being aware of the known off-target profile of Fauwolscine hydrochloride, researchers can generate clean, interpretable data. Should you have further questions, please do not hesitate to contact our technical support team.

References

- Title: Techniques for measuring receptor binding – Its uses.

- Title: Binding Selectivity Analysis from Alchemical Receptor Hopping and Swapping Free Energy Calculations Source: The Journal of Physical Chemistry B - ACS Publications URL

- Title: About Ligand Binding Assays Source: Gifford Bioscience URL

- Title: Troubleshooting low signal in GnRH receptor binding assays Source: Benchchem URL

- Title: Drug Discovery Assays Support—Troubleshooting Source: Thermo Fisher Scientific - AU URL

- Title: Ligand binding assay Source: Wikipedia URL

- Title: Receptor Binding Assays for HTS and Drug Discovery Source: NCBI - NIH URL

- Title: Rauwolscine hydrochloride | Adrenergic alpha-2 Receptor Antagonists Source: Tocris Bioscience URL

- Title: High affinity binding of 3H rauwolscine and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes Source: PubMed URL

- Title: [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes Source: PubMed URL

- Title: How can off-target effects of drugs be minimised?

- Title: ELISA Troubleshooting Guide Source: Bio-Techne URL

- Title: [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species Source: PMC - NIH URL

- Source: biorxiv.

- Title: Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog Source: PubMed URL

Sources

- 1. Pre- and postsynaptic alpha adrenoceptor selectivity studies with yohimbine and its two diastereoisomers rauwolscine and corynanthine in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]rauwolscine behaves as an agonist for the 5-HT1A receptors in human frontal cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High affinity binding of 3H rauwolscine and 3H RX781094 to alpha 2 adrenergic receptors and non-stereoselective sites in human and rabbit brain cortex membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. [3H]-rauwolscine binding to alpha 2-adrenoceptors in the mammalian kidney: apparent receptor heterogeneity between species - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Fauwolscine (Rauwolscine) Hydrochloride Optimization

Status: Active

Ticket Type: Experimental Design & Troubleshooting

Subject: Optimizing Concentration for

Executive Summary

Fauwolscine (chemically synonymous with Rauwolscine or

However, its utility is frequently compromised by two factors: poor aqueous solubility leading to precipitation in assay buffers, and loss of selectivity at micromolar concentrations (crossover to 5-HT receptors). This guide provides the protocols and troubleshooting logic required to standardize your data.

Module 1: Reagent Preparation & Solubility

The Issue: Users frequently report "cloudy" buffers or inconsistent

Standard Operating Procedure (SOP): Stock Generation

| Solvent System | Max Solubility | Stability | Application Notes |

| DMSO (Anhydrous) | 20–50 mM | 3 Months (-20°C) | Recommended. Freeze/thaw cycles cause hydration; aliquot immediately. |

| Water (Deionized) | ~5 mM | < 24 Hours | Not Recommended for frozen stocks. Requires warming (45°C) and sonication. |

| Ethanol (100%) | ~10 mM | 1 Month (-20°C) | Viable alternative if DMSO is toxic to sensitive primary cultures. |

Troubleshooting Workflow: Precipitation

Figure 1: Decision tree for generating stable Fauwolscine stock solutions. Note that aqueous dissolution requires mechanical energy (sonication).

Module 2: Concentration Optimization

The Issue: "I am seeing

Receptor Affinity Profile (

Values)

Use these constants to calculate the fractional occupancy using the Cheng-Prusoff equation.

| Receptor Subtype | Affinity ( | Functional Consequence |

| 3.5 nM | Primary target. High affinity blockade. | |

| ~0.4 nM | Very high affinity.[1] Difficult to distinguish from | |

| 0.1 - 0.2 nM | Ultra-high affinity. | |

| 5-HT | 14 - 40 nM | Major Off-Target. Can act as partial agonist/antagonist. |

| > 500 nM | Low affinity. Selectivity window is ~100-fold vs |

Recommended Concentration Ranges

-

Radioligand Binding (Saturation):

. -

Functional Blockade (e.g., vs. Clonidine):

-

Start:

(approx 30–50 nM ). -

Max:100 nM .

-

Warning: Exceeding 100 nM significantly increases the risk of binding 5-HT receptors, confounding data in tissues like brain slices or platelet preparations.

-

Module 3: Mechanism of Action & Signaling

To validate that your blockade is working, you must assay the downstream effector.

The Protocol Logic:

-

Agonist (e.g., Clonidine/UK14,304): Activates

-

Antagonist (Fauwolscine): Blocks Agonist

Relieves inhibition

Figure 2: Fauwolscine acts by sterically hindering the agonist binding site, preventing the

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: My vehicle control (DMSO) is affecting the assay. What is the limit? A: In live cell assays (calcium flux or cAMP), the final DMSO concentration must be < 0.1% .

-

Calculation: If your stock is 10 mM, diluting 1:1000 yields 10

M (too high for specific blockade) and 0.1% DMSO. -

Solution: Make an intermediate dilution in water. Dilute 10 mM stock 1:100 in water (to 100

M), then dilute that 1:1000 into the well to achieve 100 nM final. This reduces DMSO to negligible levels (0.001%).

Q2: I see a "bell-shaped" dose-response curve. Why?

A: This indicates biphasic action. At low concentrations (nM), Fauwolscine blocks

Q3: Can I use Fauwolscine to distinguish between

Q4: Is Fauwolscine the same as Yohimbine?

A: Chemically, they are diastereomers.[4] Pharmacologically, Fauwolscine (Rauwolscine) is superior for

References

-

Perry, B. D., & U'Prichard, D. C. (1981).ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Rauwolscine ( - Broadhurst, A. M., et al. (1988). The pharmacological profile of the -adrenoceptor antagonist, rauwolscine. Life Sciences, 43(1), 83-92.

-

Guide to Pharmacology (IUPHAR). Rauwolscine Ligand Page.

-

Abcam Product Datasheet. Rauwolscine hydrochloride (ab120551).

Sources

Technical Support Center: Optimizing Peak Symmetry for Fauwolscine Hydrochloride

Executive Summary

Fauwolscine hydrochloride (also known as α-yohimbine or rauwolscine) represents a classic chromatographic challenge: it is a basic alkaloid analyzed on a silica-based support. The "tailing" you observe is rarely a hardware failure; it is a chemical symptom of secondary silanol interactions .

This guide moves beyond generic advice to address the specific ionic mechanisms of Fauwolscine. We will dismantle the problem using the "Triangle of Interaction" : The Analyte (Basic), The Surface (Acidic Silanols), and The Mobile Phase (The Moderator).

Part 1: The Mechanism (Why is this happening?)

Q: My system is new, but Fauwolscine still tails (As > 1.5). Is my column defective?

A: Likely not. You are witnessing Cation Exchange , not just hydrophobic retention.

Fauwolscine is an alkaloid with a basic nitrogen atom. In a standard reversed-phase method (pH 3–7), this nitrogen is protonated (

-

The Trap: Silica columns possess residual silanol groups (

). Above pH 3.5, these silanols ionize to -

The Result: The positively charged Fauwolscine sticks to the negatively charged silanols like a magnet. This is a "secondary interaction" that is kinetically slow, causing the peak tail to drag.

Visualization: The Silanol Trap

The following diagram illustrates the competing forces inside your column.

Caption: Figure 1. Dual-retention mechanism.[1] The "Slow Kinetics" of the silanol interaction creates the tail.

Part 2: Mobile Phase Optimization (The Chemical Fix)

Q: I am using 0.1% Formic Acid. Why isn't it working?

A: Formic acid is often too weak. For stubborn alkaloids like Fauwolscine, Formic acid (pKa ~3.75) often fails to suppress silanol ionization completely. You need a Chaotropic Agent or a Silanol Blocker .

The "Gold Standard" Mobile Phase Adjustments

Use the table below to select the correct modifier based on your detector type.

| Additive | Role | Suitability | Mechanism |

| Triethylamine (TEA) | The Blocker | UV Detection Only | TEA competes with Fauwolscine for silanol sites, effectively "capping" them. |

| Trifluoroacetic Acid (TFA) | The Suppressor | UV & MS (with caution) | Strong acidity (pH < 2) protonates silanols ( |

| Ammonium Formate (High pH) | The Neutralizer | MS Compatible | Operating at pH 10 (on Hybrid columns only) deprotonates the Fauwolscine, removing the charge. |

Protocol 1: The "Silanol Blocker" Method (UV Only)

Use this if you have a standard C18 column and UV detection.

-

Aqueous Phase: 20 mM Potassium Phosphate (pH 3.0) + 0.1% Triethylamine (TEA) .

-

Organic Phase: Acetonitrile.

-

Why it works: The TEA concentration is high enough to saturate the silica surface, preventing Fauwolscine from binding to the active sites.

Part 3: Column Selection (The Hardware Fix)

Q: Can I solve this by changing the column?

A: Yes. If you are using a "Type A" (older generation) silica, you are fighting a losing battle.

You require a column that minimizes free silanols.[2][3] Look for these specifications:

-

End-capping: A chemical process where small reagents (like trimethylchlorosilane) bond to residual silanols.

-

Base Deactivation (BDS): Specifically treated to be inert to bases.

-

Charged Surface Hybrid (CSH): These particles have a slight surface charge that repels protons, magnetically pushing the Fauwolscine away from the surface.

Troubleshooting Decision Tree

Follow this logic flow to diagnose and fix your specific issue.

Caption: Figure 2. Step-by-step diagnostic workflow for resolving peak asymmetry.

Part 4: Validated Experimental Protocol

If you are developing a new method, start here. This protocol is designed to be self-validating by eliminating variables.

Reagents

-

Analyte: Fauwolscine Hydrochloride (Reference Standard).

-

Solvent A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

-

Solvent B: Acetonitrile (HPLC Grade).

Instrument Settings

-

Column: C18 End-capped, 150 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

-

Temperature: 30°C (Temperature control is vital to constant kinetics).

-

Detection: UV @ 210 nm and 280 nm.

The "Tailing Test" (Self-Validation)

To prove the method works, calculate the USP Tailing Factor (

- = Peak width at 5% height.[2]

- = Distance from peak front to peak maximum.

-

Target:

. If

References

-

Phenomenex Technical Guide. (2025). How to Reduce Peak Tailing in HPLC? [Link]

-

LCGC Online. (2019). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

-

Asian Publication Corporation. (n.d.). Determination of Reserpine and Yohimbine in Rauvolfia by HPLC.[6] (Demonstrates separation of Yohimbine isomers). [Link]

-

Chrom Tech, Inc. (2025).[2] What Causes Peak Tailing in HPLC? [Link]

-

Axion Labs. (2022). HPLC Peak Tailing Troubleshooting. [Link]

Sources

Overcoming low bioavailability ofFauwolscine hydrochloridein vivo

Ticket ID: FAU-992-B Subject: Overcoming Low In Vivo Bioavailability of Rauwolscine (Fauwolscine) Hydrochloride Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2][]

Initial Diagnostics & Clarification[1][3]

User Query Analysis:

You inquired about "Fauwolscine hydrochloride." Based on chemical database cross-referencing, this is identified as a typographical entry for Rauwolscine Hydrochloride (also known as

The Core Problem: Rauwolscine HCl is a Class I/II borderline compound (Biopharmaceutics Classification System).[1][2][] While the hydrochloride salt form improves aqueous solubility in vitro, its in vivo bioavailability is often compromised by two primary factors:

-

Extensive First-Pass Metabolism: As an indole alkaloid, it undergoes rapid hepatic metabolism (via CYP2D6 and CYP3A4) before reaching systemic circulation.[1][2][]

-

Rapid Renal Clearance: The hydrophilic nature of the salt form facilitates fast excretion, leading to a short half-life (

).[1][2][]

Troubleshooting Guide: Why is my PK profile flat?

Use this decision matrix to diagnose the specific cause of low bioavailability in your animal models.

Figure 1: Diagnostic logic flow for identifying the root cause of low Rauwolscine bioavailability.[1][2][]

Strategic Solutions & Protocols

Strategy A: Bypassing First-Pass Metabolism (Lipid-Based Delivery)

If your diagnostic points to First-Pass Metabolism , simple aqueous solutions will fail because the drug is transported directly to the liver via the portal vein.[1][2][] You must target the lymphatic transport system using a Self-Emulsifying Drug Delivery System (SEDDS).[1][2][]

Mechanism: Lipid formulations stimulate chylomicron production.[1][2][] The drug associates with chylomicrons and enters the lymphatic system, bypassing the liver.[1][2][]

Protocol: Formulation of Rauwolscine-Loaded SEDDS

-

Materials:

-

Procedure:

-

Step 1: Dissolve Rauwolscine HCl (10 mg) in the Co-surfactant (1 mL) with mild heating (40°C). Note: The HCl salt is hydrophilic; you may need to convert to free base using NaOH if oil solubility is too low, or use a high-HLB surfactant.[1][2][]

-

Step 2: Add the Surfactant (2 mL) and Oil (1 mL) to the mixture.[1][2][]

-

Step 3: Vortex for 5 minutes until a clear, isotropic mixture forms.

-

Step 4 (Validation): Dilute 100µL of SEDDS in 10mL water. It should spontaneously form a fine white emulsion with no precipitation.[1][2][]

-

Strategy B: Sustained Release (PLGA Nanoparticles)

If your diagnostic points to Rapid Renal Clearance (short half-life), you need a shielding carrier.[1][2][] Poly(lactic-co-glycolic acid) (PLGA) nanoparticles protect the drug and provide sustained release.[1][2][]

Protocol: Double Emulsion (W/O/W) Solvent Evaporation This method is required because Rauwolscine HCl is water-soluble.[1][2][]

Figure 2: Double emulsion synthesis workflow for encapsulating hydrophilic Rauwolscine HCl in hydrophobic PLGA.

Critical Technical Check:

-

Issue: Low encapsulation efficiency (<20%).

-

Fix: Adjust the pH of the inner aqueous phase (W1). Rauwolscine is basic; ensuring W1 is slightly acidic helps keep it ionized and trapped inside the polymer matrix during formation, but if it's too hydrophilic it leaks out.[1][2][] Alternative: Use the free base form and a Single Emulsion (O/W) method for higher loading.[1][2][]

Comparative Data: What to Expect

When switching from an aqueous solution to an optimized formulation, expect the following shifts in pharmacokinetic parameters (based on typical indole alkaloid behavior):

| Parameter | Aqueous Solution (Control) | SEDDS Formulation | PLGA Nanoparticles |

| 0.5 - 1.0 hr | 1.5 - 2.0 hr | 4.0 - 24.0 hr | |

| High (Spike) | Moderate | Low (Sustained) | |

| Low (Reference) | 2.5x - 4.0x Higher | 5.0x - 8.0x Higher | |

| < 2 hrs | ~ 3-4 hrs | > 12 hrs | |

| Primary Benefit | Rapid Onset | Bioavailability | Duration of Action |

Frequently Asked Questions (FAQs)

Q: Can I just increase the dosage to overcome low bioavailability?

A: Not recommended. Rauwolscine is a potent